Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate
Overview
Description
Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate is a chemical compound with the molecular formula C13H12N2O3. It is a member of the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of diethyl malonate with a hydrazine derivative, followed by cyclization and esterification steps .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products Formed: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of enzyme inhibitors and other bioactive compounds.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases, including diabetes and cancer.
Mechanism of Action
The mechanism of action of ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This can lead to various biological effects, such as reduced blood glucose levels in the case of diabetes .
Comparison with Similar Compounds
- Ethyl 3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylate
- Ethyl 6-methyl-2-oxo-4-(3-(2,4,5-trimethoxyphenyl)-1H-pyrazol-1-yl)-2,3-dihydropyridazine-4-carboxylate
Comparison: Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate is unique due to its specific substitution pattern on the pyridazine ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it more suitable for certain applications .
Biological Activity
Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate (CAS: 34753-27-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its chemical properties, synthesis, biological mechanisms, and relevant case studies highlighting its therapeutic potential.
- Molecular Formula : C13H12N2O3
- Molar Mass : 244.25 g/mol
- Structure : The compound features a pyridazine ring with an ethyl ester group and a carbonyl group, contributing to its reactivity and biological profile.
Synthesis
The synthesis of this compound typically involves the condensation of diethyl malonate with a hydrazine derivative, followed by cyclization and esterification. This method allows for the formation of the pyridazine core efficiently, making it a valuable precursor in organic synthesis .
Biological Activity
This compound exhibits various biological activities that make it a candidate for therapeutic applications:
- Antitumor Activity : Studies have indicated that compounds with similar structures exhibit significant antitumor effects. The mechanism often involves the inhibition of specific enzymes related to cancer cell proliferation .
- Antibacterial and Antifungal Properties : The compound has shown effectiveness against various bacterial strains and fungi, suggesting potential use in treating infections .
- Enzyme Inhibition : this compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is crucial in reducing blood glucose levels and managing diabetes .
Antitumor Efficacy
A study investigating the antitumor properties of related pyridazine derivatives demonstrated that these compounds could induce apoptosis in cancer cells. The mechanism involved the disruption of mitochondrial function and activation of caspases, leading to programmed cell death .
Antibacterial Activity
Research highlighted the antibacterial effects of ethyl 3-oxo derivatives against Gram-positive bacteria such as Staphylococcus aureus. The compound's ability to disrupt bacterial cell walls was noted as a significant factor in its efficacy .
Comparison with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
Ethyl 5,6-diphenyl-2,3-dihydropyridazine | Structure | Antitumor |
Ethyl 6-methyl-2-oxo-4-(3-(2,4,5-trimethoxyphenyl)-1H-pyrazol) | Structure | Antibacterial |
Ethyl 3-oxo-6-phenyl's unique substitution pattern on the pyridazine ring differentiates it from similar compounds, influencing its reactivity and biological activity significantly.
Properties
IUPAC Name |
ethyl 6-oxo-3-phenyl-1H-pyridazine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-2-18-13(17)10-8-11(14-15-12(10)16)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOBFXNVLBLIAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NNC1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363072 | |
Record name | Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34753-27-0 | |
Record name | Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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